

Physical and chemical characteristics of "3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde"

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Compound of Interest

Compound Name: 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

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An In-depth Technical Guide on 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the heterocyclic compound **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**. Due to the limited availability of data for this specific molecule, information from closely related analogs is included for comparative purposes and to suggest potential properties.

Chemical Identity and Physical Properties

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a nitrophenyl substituent at the 3-position and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring.

Table 1: Physical and Chemical Properties

Property	Value	Source/Notes
Molecular Formula	$C_{10}H_7N_3O_3$	Calculated
Molecular Weight	217.18 g/mol	Calculated
CAS Number	26033-25-0	
Appearance	Likely a yellow crystalline solid	Based on related compounds[1]
Melting Point	156-158 °C	
Boiling Point	506.2 ± 45.0 °C	Predicted
Density	1.450 ± 0.06 g/cm³	Predicted
pKa	9.97 ± 0.50	Predicted
Solubility	Expected to be soluble in common organic solvents like DMF and DMSO.	Based on related pyrazole derivatives[2]

Synthesis and Reactivity

The primary synthetic route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride ($POCl_3$)).

General Experimental Protocol for Vilsmeier-Haack Synthesis

The following is a generalized protocol for the synthesis of pyrazole-4-carbaldehydes, which can be adapted for the synthesis of **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**.

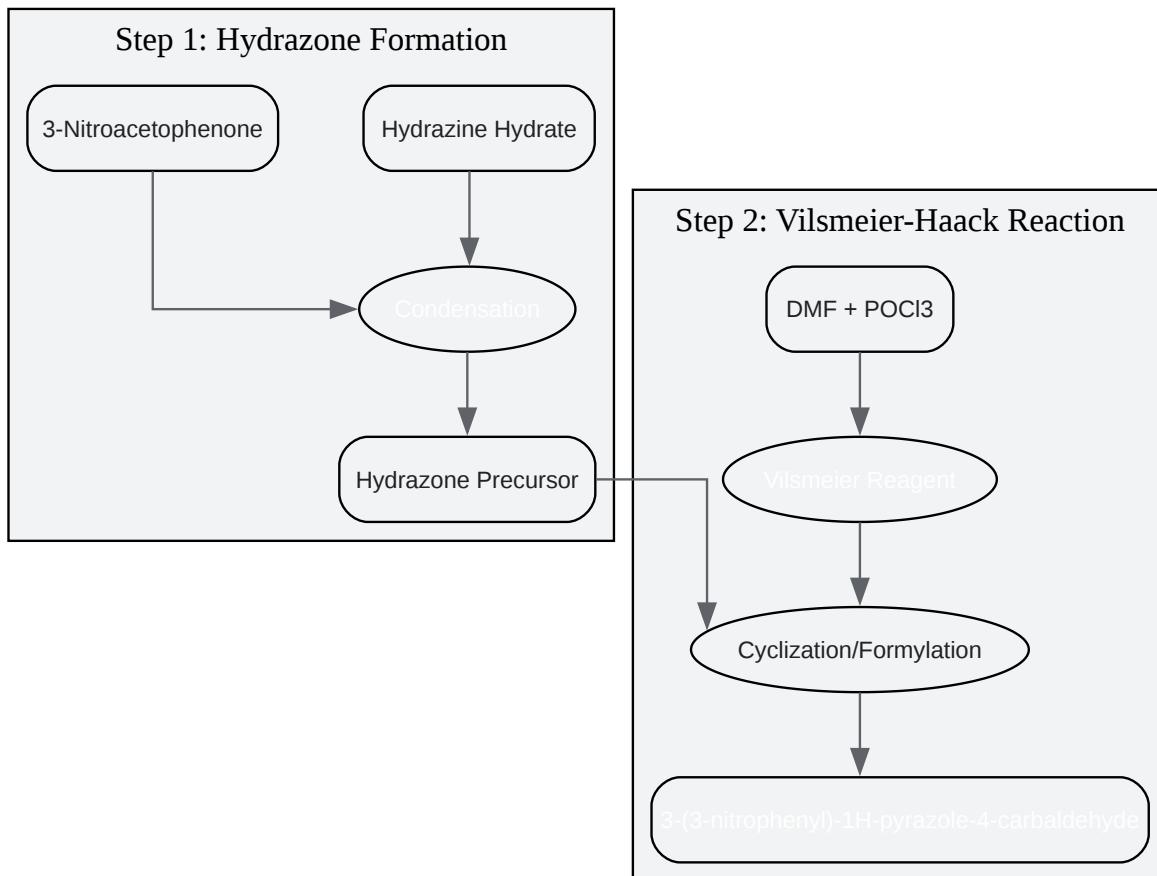
Step 1: Synthesis of the Hydrazone Precursor The precursor, (E)-1-(3-nitrophenyl)ethan-1-one hydrazone, is synthesized by the condensation of 3-nitroacetophenone with hydrazine hydrate.

- To a solution of 3-nitroacetophenone in ethanol, an equimolar amount of hydrazine hydrate is added.
- A catalytic amount of an acid (e.g., acetic acid) is often added to facilitate the reaction.
- The mixture is refluxed for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed, and dried.

Step 2: Vilsmeier-Haack Formylation and Cyclization The synthesized hydrazone is then subjected to the Vilsmeier-Haack reaction to yield the final product.

- The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide with stirring.
- The hydrazone precursor is then added portion-wise to the Vilsmeier reagent.
- The reaction mixture is heated (typically between 60-80 °C) for several hours, with the progress monitored by TLC.
- After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
- The precipitated crude product, **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**, is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Diagram 1: Vilsmeier-Haack Synthesis Workflow

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Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity

The chemical reactivity of **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde** is primarily dictated by the functional groups present:

- **Aldehyde Group:** The formyl group is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases.
- **Nitro Group:** The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up further synthetic modifications.

- Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitro and formyl groups will influence the position and reactivity.

Spectral Characteristics

Due to the lack of publicly available, verified spectral data for **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**, the following tables present data for closely related compounds to provide an expected spectral profile.

Table 2: ^1H and ^{13}C NMR Data for a Related Compound: 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3][4]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	8.90	s	-CHO
7.20-7.80	m	Aromatic-H	
5.70	dd	Pyrazoline-H (CH)	
3.60	dd	Pyrazoline-H (CH ₂)	
3.30	dd	Pyrazoline-H (CH ₂)	
^{13}C NMR	160.1	-	C=O (aldehyde)
155.5	-	C-N (pyrazole)	
148.6	-	C=N (pyrazole)	
120.9-131.9	-	Aromatic-C	
58.36	-	Pyrazoline-C (CH)	
42.37	-	Pyrazoline-C (CH ₂)	

Note: The chemical shifts for the target compound are expected to differ due to the absence of the phenyl group at the 1-position and the fully aromatic nature of the pyrazole ring. The pyrazole proton (H-5) is expected to appear as a singlet in the aromatic region.

Table 3: IR and Mass Spectrometry Data for Related Compounds

Spectral Data	Characteristic Peaks/Fragments	Compound
FT-IR (cm ⁻¹)	~1680 (C=O, aldehyde), ~1638 (C=N, pyrazole), ~1530 & ~1350 (Ar-NO ₂ , asymmetric & symmetric stretching)	5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3][4] and 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde[5]
Mass Spec (m/z)	Expected molecular ion peak [M] ⁺ at 217.18	

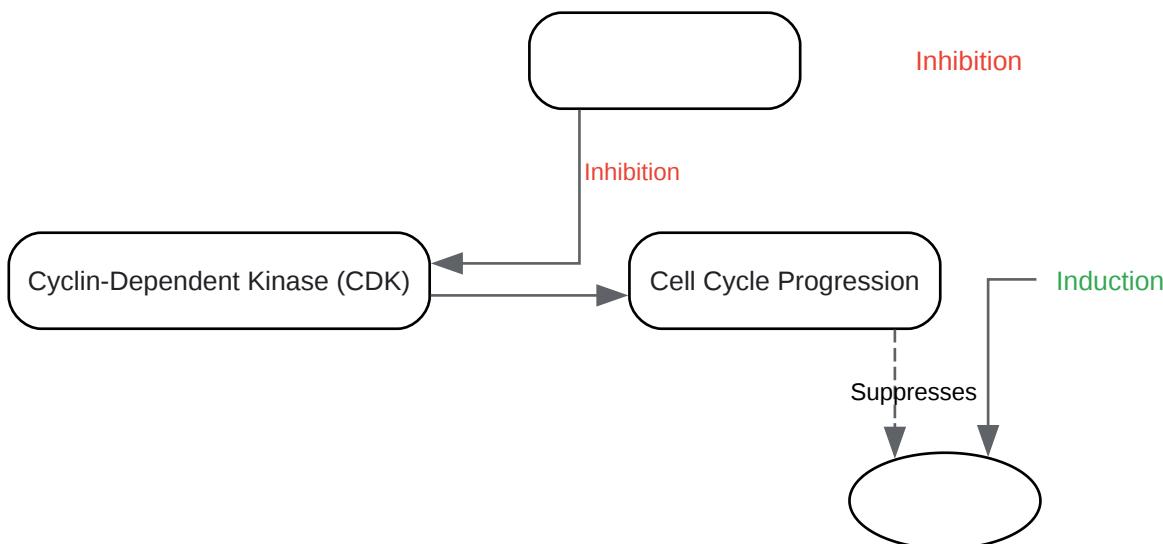
Potential Biological Activity and Signaling Pathways

While specific biological data for **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde** is not readily available, the broader class of pyrazole derivatives is well-known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitrophenyl group can significantly influence this activity.

Known Activities of Related Pyrazole Derivatives

- **Anti-inflammatory Activity:** Many pyrazole derivatives have been shown to exhibit significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
- **Antimicrobial Activity:** The pyrazole nucleus is a common scaffold in the development of new antibacterial and antifungal agents.
- **Anticancer Activity:** Various pyrazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs).

Diagram 2: Generalized Signaling Pathway for Anticancer Activity of Pyrazole Derivatives



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Caption: Generalized mechanism of anticancer action for some pyrazole derivatives.

Disclaimer: This diagram represents a generalized pathway and may not be the specific mechanism of action for **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**.

Conclusion

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While a complete experimental profile is not yet publicly available, this guide provides a solid foundation based on established synthetic methods and data from closely related structures. Further research is warranted to fully elucidate its chemical and biological properties.

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